1-(Cyclopropylmethyl)cyclopropanamine hydrochloride

Description

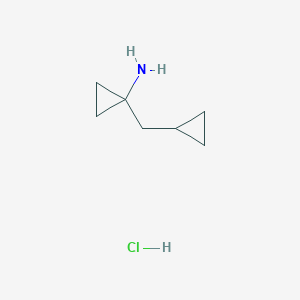

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride is a bicyclic amine derivative featuring a cyclopropane ring substituted with a cyclopropylmethyl group and an amine functionality, which is protonated as a hydrochloride salt. This compound has garnered attention in pharmacological research due to its role as a sigma1-selective antagonist, particularly in modulating dopamine release in the striatum .

Properties

IUPAC Name |

1-(cyclopropylmethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7(3-4-7)5-6-1-2-6;/h6H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJGWCHGSXMIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride typically involves the following steps:

Curtius Degradation: The process begins with the Curtius degradation of a suitable precursor, such as an acid or an azide. This step involves the conversion of the precursor into an isocyanate intermediate.

N-Boc Protection: The isocyanate intermediate is then subjected to N-Boc protection to form N-Boc-protected 1-(cyclopropylmethyl)cyclopropanamine.

Hydrochloride Formation: Finally, the N-Boc-protected amine is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent production and scalability.

Purification Steps: Such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Imines or oxides.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various cyclopropyl derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Modulating the activity of enzymes or receptors.

Altering Molecular Pathways: Affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the molecular formulas, substituents, and molecular weights of 1-(cyclopropylmethyl)cyclopropanamine hydrochloride and selected analogs:

Key Observations :

- Substituent Effects : The cyclopropylmethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl (e.g., methyl) or aryl (e.g., 4-methoxyphenyl) substituents.

- Molecular Weight : Aryl-substituted analogs (e.g., 4-bromophenyl) exhibit higher molecular weights due to halogen incorporation, which may influence pharmacokinetics.

Pharmacological Activity

Target Compound

1-(Cyclopropylmethyl)cyclopropanamine HCl acts as a sigma1-selective antagonist, reversing inhibition of NMDA-stimulated dopamine release in rat striatal slices at nanomolar concentrations.

Analogs

- Aryl-Substituted Analogs : Compounds like 1-(4-bromophenyl)cyclopropanamine HCl (MFCD13195821) are often intermediates in drug discovery but lack reported sigma receptor activity .

- 1-Methylcyclopropanamine HCl : Simpler analogs like this are primarily used as building blocks without documented pharmacological activity .

Contrast : The cyclopropylmethyl group in the target compound confers specificity for sigma1 receptors, whereas aryl substituents may shift activity toward other targets (e.g., dopamine or serotonin receptors).

Biological Activity

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics, particularly the presence of cyclopropyl groups, suggest potential for various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H14ClN

- Molecular Weight : 145.64 g/mol

- CAS Number : 2197061-65-5

The compound is a hydrochloride salt of 1-(cyclopropylmethyl)cyclopropanamine, characterized by its cyclopropyl groups attached to an amine functional group. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Binding to Active Sites : The compound may modulate the activity of enzymes or receptors by binding to their active sites.

- Altering Molecular Pathways : It can affect signal transduction pathways or metabolic processes, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may have applications in drug development due to its unique properties. Some potential areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth, particularly in models involving breast and gastric cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities and pharmacological potential of this compound:

- Study on Anticancer Activity :

- Antimicrobial Studies :

-

Pharmacokinetic Profiles :

- Investigations into the pharmacokinetics of similar compounds suggest that modifications in the cyclopropyl structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Methylcyclopropanamine Hydrochloride | Methyl-substituted amine | Moderate anti-inflammatory effects |

| N-(Cyclopropylmethyl)propan-1-amine Hydrochloride | Propane-substituted amine | Potential neuroprotective effects |

| 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine | Heterocyclic compound | Inhibits ErbB2 tyrosine kinase in cancer cells |

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)cyclopropanamine hydrochloride, and how can researchers optimize reaction yields?

Methodological Answer:

- Nucleophilic Substitution: React cyclopropylmethylamine with methyl iodide under controlled pH (8–10) and temperature (20–40°C) to form the tertiary amine intermediate. Subsequent treatment with HCl gas in anhydrous ethanol yields the hydrochloride salt .

- Hydrochloride Formation: Ensure stoichiometric addition of HCl to avoid excess acid, which may lead to byproducts. Monitor pH (target 4–5) during salt formation .

- Yield Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation, and employ high-purity reagents. Yield improvements (70–85%) are achievable via recrystallization from ethanol/ether mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the cyclopropane ring .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Significant degradation (>5%) indicates need for reformulation .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving the cyclopropane rings in this compound?

Methodological Answer:

- Ring Strain Effects: The cyclopropane’s high ring strain (≈27 kcal/mol) increases reactivity in ring-opening reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic attacks .

- Kinetic Studies: Monitor ring-opening under acidic conditions (e.g., HCl/MeOH) via ¹H NMR to determine rate constants (k) and activation energies (Ea) .

Q. How can synthetic protocols be scaled for gram-to-kilogram production while maintaining purity?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during amine alkylation steps. Residence times <10 min at 50°C improve throughput .

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Rh₂(OAc)₄) for cyclopropane formation steps. Yields >90% are reported using chiral catalysts in asymmetric synthesis .

Q. How should researchers address contradictory data in published synthesis yields or reaction outcomes?

Methodological Answer:

- Reproducibility Checks: Replicate protocols with strict control of variables (e.g., solvent purity, reaction vessel material). For example, glass vs. stainless steel reactors may alter yields by 5–10% .

- Advanced Analytics: Use LC-MS/MS to identify trace byproducts (e.g., oxidized amines) that may explain discrepancies. Quantify impurities via external calibration curves .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- In Vitro Binding Assays: Use fluorescence polarization or SPR to measure affinity for amine receptors (e.g., trace amine-associated receptors). IC₅₀ values <10 µM suggest therapeutic potential .

- Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Major pathways include N-demethylation and cyclopropane hydroxylation .

Q. How can the cyclopropane moiety be preserved during derivatization for structure-activity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.